PLD2 vs. PLD1 Isoform Selectivity Conferred by 1,3,8-Triazaspiro[4.5]decan-4-one Scaffold
The 1,3,8-triazaspiro[4.5]decan-4-one scaffold—the core structure of the target compound—has been validated as a privileged structure for engendering PLD2 selectivity. A derivative (compound 9 in the study) incorporating this scaffold achieved a 40-fold selectivity for PLD2 (IC50 = 20 nM) over PLD1 (IC50 = 800 nM) in cellular assays, representing the first PLD2-preferring inhibitor reported at the time [1]. In contrast, the previously optimized (1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffold yielded only dual PLD1/2 inhibitors or PLD1-selective compounds (e.g., 1700-fold selectivity for PLD1) [2].
| Evidence Dimension | PLD2/PLD1 isoform selectivity ratio (cellular assay) |
|---|---|
| Target Compound Data | Scaffold enables PLD2 selectivity; derivative achieves 40-fold PLD2 selectivity |
| Comparator Or Baseline | Benzoimidazolone scaffold series: only dual PLD1/2 or PLD1-selective (1700-fold) inhibitors identified |
| Quantified Difference | 40-fold PLD2 selectivity vs. no PLD2-selective compounds from alternative scaffold |
| Conditions | Cellular PLD activity assay (Calu-1 cells); recombinant PLD1/PLD2 enzyme assays |
Why This Matters
For procurement decisions, this scaffold provides a validated entry point for developing isoform-selective PLD2 tool compounds or leads, a capability not achievable with alternative spirocyclic or piperidine scaffolds.
- [1] Lavieri RR, Scott SA, Lewis JA, et al. Design and synthesis of isoform-selective phospholipase D (PLD) inhibitors. Part II. Identification of the 1,3,8-triazaspiro[4.5]decan-4-one privileged structure that engenders PLD2 selectivity. Bioorg Med Chem Lett. 2009;19(8):2240-2243. View Source
- [2] Scott SA, Selvy PE, Buck JR, et al. Design of isoform-selective phospholipase D inhibitors that modulate cancer cell invasiveness. Nat Chem Biol. 2009;5(2):108-117. View Source
